molecular formula C22H17BrN4O2S B11590344 (3Z)-5-bromo-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11590344
M. Wt: 481.4 g/mol
InChI Key: UZALMKAAHDJEAU-ZCXUNETKSA-N
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Description

The compound “(3Z)-5-bromo-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including a bromine atom, a thiazolo-triazole ring system, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the construction of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the bromine atom can be accomplished via electrophilic bromination using reagents such as bromine or N-bromosuccinimide (NBS). The final step involves the coupling of the indole moiety with the thiazolo-triazole core, which can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for drug discovery and development.

Medicine

Medically, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-chloro-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-fluoro-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H17BrN4O2S

Molecular Weight

481.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H17BrN4O2S/c1-3-10-26-16-9-8-13(23)11-15(16)17(20(26)28)18-21(29)27-22(30-18)24-19(25-27)14-7-5-4-6-12(14)2/h4-9,11H,3,10H2,1-2H3/b18-17-

InChI Key

UZALMKAAHDJEAU-ZCXUNETKSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C1=O

Origin of Product

United States

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